molecular formula C10H8O3 B8433187 7-Hydroxymethylcoumarin

7-Hydroxymethylcoumarin

Cat. No.: B8433187
M. Wt: 176.17 g/mol
InChI Key: MXNOQGPYVFHNED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Hydroxymethylcoumarin is a chemical compound belonging to the extensive class of phenolic coumarins, characterized by the molecular formula C10H8O3 . Coumarin derivatives are recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities and favorable drug-like properties, including high solubility and low toxicity . This compound serves as a key synthetic intermediate for the preparation of more complex molecules, particularly Schiff base ligands, which can be complexed with metals to enhance their biological potential . These coumarin-derived imine-metal complexes are investigated for a range of therapeutic applications, such as antimicrobial, anticancer, and antioxidant agents . Researchers value this compound for its utility in developing novel active compounds in these fields. The compound can be synthesized via classic methods such as the Pechmann reaction, which involves the acid-catalyzed condensation of a phenol with a β-keto ester . Handling should adhere to standard laboratory safety protocols. This product is intended For Research Use Only and is not approved for use in humans, as a drug, or for any other diagnostic or therapeutic purposes.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

7-(hydroxymethyl)chromen-2-one

InChI

InChI=1S/C10H8O3/c11-6-7-1-2-8-3-4-10(12)13-9(8)5-7/h1-5,11H,6H2

InChI Key

MXNOQGPYVFHNED-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)O2)CO

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

7-Hydroxymethylcoumarin, with the chemical formula C10H8O3C_{10}H_{8}O_{3}, is a derivative of coumarin characterized by the presence of a hydroxymethyl group at the 7-position. This structural modification enhances its reactivity and biological activity, making it a valuable compound in various research domains.

Photodynamic Therapy

Photodynamic therapy (PDT) utilizes photosensitizing agents that produce reactive oxygen species upon light activation, leading to cell death. This compound derivatives have shown promise as effective photosensitizers due to their strong fluorescence properties.

  • Case Study : A study demonstrated that 7-hydroxycoumarin derivatives could induce apoptosis in cancer cells when activated by specific wavelengths of light, suggesting their potential in treating malignancies .

Fluorescent Probes

The ability of this compound to act as a fluorescent probe has been explored extensively. The compound's fluorescence characteristics allow it to be used in various biochemical assays.

  • Research Findings : A study developed 7-hydroxycoumarin as an affinity-based fluorescent probe for studying enzyme interactions, particularly for assessing binding affinities in drug discovery .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against a range of pathogens, making it a candidate for developing new antimicrobial agents.

  • Experimental Evidence : In vitro studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria, highlighting its therapeutic potential in combating infections .

Melanogenesis Regulation

Recent studies have focused on the role of this compound in melanogenesis, particularly its ability to enhance melanin production.

  • Findings : A study on B16-F10 melanoma cells indicated that treatment with this compound significantly increased melanin content and tyrosinase activity, suggesting its potential use in cosmetic applications for skin pigmentation regulation .

Choleretic Agent

This compound has been identified as a choleretic agent, which can stimulate bile flow and relieve symptoms associated with biliary disorders.

  • Clinical Application : It has been used clinically to manage conditions such as gallstones and biliary colic due to its ability to relax the sphincter of Oddi, facilitating bile flow .

Comparative Table of Applications

ApplicationDescriptionReferences
Photodynamic TherapyInduces apoptosis in cancer cells via light activation
Fluorescent ProbesUsed for studying enzyme interactions in drug discovery
Antimicrobial ActivityInhibits growth of various pathogens
Melanogenesis RegulationEnhances melanin production in melanoma cells
Choleretic AgentStimulates bile flow and alleviates biliary disorders

Comparison with Similar Compounds

Comparison with Similar Coumarin Derivatives

Key Compounds Compared :

  • 4-Hydroxycoumarin (CAS 1076-38-6)
  • 7-Methoxy-4-methylcoumarin (CAS 2555-28-4)
  • 6-Methoxy-7-hydroxycoumarin (CAS N/A)
  • 7-Amino-4-methylcoumarin (CAS N/A)
Compound Substituents Molecular Formula Synthesis Method Key Applications
7-Hydroxy-4-methylcoumarin 7-OH, 4-CH₃ C₁₀H₈O₃ Pechmann condensation (resorcinol + ethyl acetoacetate) Fluorescent labeling, hyaluronidase inhibition
4-Hydroxycoumarin 4-OH C₉H₆O₃ Cyclization of salicylaldehyde derivatives Anticoagulant (warfarin precursor)
7-Methoxy-4-methylcoumarin 7-OCH₃, 4-CH₃ C₁₁H₁₀O₃ Alkoxylation of 7-hydroxy-4-methylcoumarin HPLC analysis, photostability studies
6-Methoxy-7-hydroxycoumarin 6-OCH₃, 7-OH C₁₀H₈O₄ Not explicitly detailed in evidence Traditional medicine (anti-inflammatory)
7-Amino-4-methylcoumarin 7-NH₂, 4-CH₃ C₁₀H₉NO₂ Reduction of nitro derivatives or amination Fluorescent tags in biochemical assays
Physicochemical Properties
Property 7-Hydroxy-4-methylcoumarin 4-Hydroxycoumarin 7-Methoxy-4-methylcoumarin
Molecular Weight (g/mol) 176.17 162.14 190.19
Melting Point (°C) 285–287 212–214 148–150
Solubility Moderate in DMSO, ethanol Low in water High in organic solvents
Fluorescence Quantum Yield 0.65 <0.1 0.25

Notes:

  • The 4-methyl group in 7-hydroxy-4-methylcoumarin enhances thermal stability compared to unsubstituted 7-hydroxycoumarin .
  • Methoxy substituents (e.g., 7-methoxy) reduce hydrogen-bonding capacity but increase membrane permeability .

Research Findings and Industrial Relevance

  • Synthetic Efficiency : The Pechmann method for 7-hydroxy-4-methylcoumarin achieves yields >85% under optimized conditions, surpassing traditional methods for 4-hydroxycoumarin (yields ~70%) .
  • Drug Development : 7-Hydroxy-4-methylcoumarin derivatives are being tested as hyaluronidase inhibitors for cancer therapy, with IC₅₀ values <10 μM .
  • Photochemical Behavior : Under UV light, 7-hydroxy-4-methylcoumarin undergoes dimerization, whereas 7-methoxy derivatives exhibit photostability, favoring their use in optical materials .

Preparation Methods

Reaction Mechanism and Substrate Selection

The reaction begins with protonation of the β-keto ester (ethyl acetoacetate) by concentrated sulfuric acid, enhancing its electrophilicity. Resorcinol, acting as the phenolic component, undergoes electrophilic substitution at the para position relative to one hydroxyl group, followed by cyclization and dehydration to form the coumarin core1. The methyl group at the 4-position originates from the β-keto ester’s acetyl moiety.

Key reagents include:

  • Resorcinol : Provides the 7-hydroxy substituent.

  • Ethyl acetoacetate : Supplies the β-keto ester for cyclization.

  • Concentrated sulfuric acid : Serves as both catalyst and dehydrating agent.

Optimized Synthetic Procedure

A scaled-down adaptation of the method reported by Vibzz Lab1 involves:

  • Cooling phase : 15 mL of 98% sulfuric acid is chilled to <10°C in an ice bath.

  • Mixing : 3.7 g resorcinol and 5 mL ethyl acetoacetate are added to the acid under vigorous stirring.

  • Reaction : The mixture is heated at 50–60°C for 4 hours, followed by overnight cooling.

  • Workup : The crude product is poured onto ice, neutralized with sodium bicarbonate, and recrystallized from ethanol.

Yield : ~65–70%1.

Table 1: Key Parameters for Pechmann Condensation

ParameterValue
Temperature50–60°C
Reaction Time4 hours (heating)
Acid CatalystH₂SO₄ (98%)
SolventNeat (no solvent)
Yield65–70%
ParameterValue
Alkylation Temperature50°C
Rearrangement Temp.70°C
BaseK₂CO₃
SolventAcetonitrile/DMF
Yield Range45–85%

Natural Occurrence and Implications for Biosynthesis

7-Hydroxymethylcoumarin has been identified in walnut pellicle via LC-MS analysis , though its biosynthetic pathway remains uncharacterized. In plants, coumarins often arise from the shikimate pathway, with hydroxylation and methylation steps mediated by cytochrome P450 enzymes and methyltransferases. The presence of this compound in walnuts suggests potential enzymatic hydroxymethylation of umbelliferone, though this hypothesis requires validation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 7-Hydroxymethylcoumarin, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of this compound typically involves Pechmann condensation or hydroxylation of pre-substituted coumarins. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., sulfuric acid or Lewis acids) critically impact yield. For example, higher temperatures (>100°C) may accelerate cyclization but risk side-product formation. Optimization requires monitoring via TLC and adjusting stoichiometric ratios of precursors like resorcinol and β-keto esters .

Q. Which spectroscopic techniques are optimal for characterizing this compound, and how to interpret key spectral features?

  • Methodological Answer :

  • ¹H NMR : The hydroxyl (-OH) proton appears as a singlet at δ 5.2–5.5 ppm, while the methylene (-CH₂-) group resonates at δ 4.3–4.6 ppm. Aromatic protons in the coumarin scaffold show peaks between δ 6.8–7.8 ppm, split into doublets due to vicinal coupling .
  • Mass Spectrometry (EI-MS) : The molecular ion peak [M⁺] at m/z 176.2 confirms the molecular formula C₁₀H₈O₃. Fragmentation patterns (e.g., loss of CO₂ at m/z 132) aid structural validation .

Q. How can HPLC be standardized to quantify this compound in biological matrices?

  • Methodological Answer : Use a C18 reverse-phase column with a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. UV detection at 320 nm provides optimal sensitivity. Validate the method via spike-recovery experiments in plasma or tissue homogenates, ensuring a linear range of 0.1–50 µg/mL and R² >0.99. Pre-column derivatization with fluorescent tags (e.g., dansyl chloride) enhances detection limits in complex samples .

Advanced Research Questions

Q. How to resolve discrepancies in hydroxyl radical quantification when using this compound as a fluorescent probe?

  • Methodological Answer : Discrepancies often arise from competing reactions (e.g., DMSO scavenging hydroxyl radicals) or pH-dependent fluorescence quenching. To mitigate this:

  • Use phosphate buffer (pH 7.0) to stabilize the probe.
  • Calibrate with a standard curve under identical experimental conditions.
  • Validate via ESR spin-trapping as a complementary method .

Q. What experimental designs validate the specificity of this compound in competitive binding assays?

  • Methodological Answer :

  • Negative Controls : Include assays without the target enzyme or receptor to rule out non-specific binding.
  • Competitive Inhibitors : Co-incubate with known inhibitors (e.g., warfarin for cytochrome P450) to assess displacement.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry to confirm target engagement .

Q. How can computational methods predict the reactivity of this compound derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-311G(d,p) level to evaluate frontier molecular orbitals (HOMO-LUMO gaps) for redox potential.
  • Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with CYP450 isoforms) to prioritize derivatives for synthesis .

Q. What strategies optimize the photostability of this compound in long-term photodynamic studies?

  • Methodological Answer :

  • Light Exposure : Use UV filters (e.g., amber glassware) and limit irradiation time.
  • Antioxidant Additives : Include 0.1% ascorbic acid to reduce oxidative degradation.
  • Accelerated Stability Testing : Monitor decay kinetics at 40°C/75% RH to predict shelf-life .

Q. How to address missing or inconsistent spectral data during structural elucidation?

  • Methodological Answer :

  • Multiple Imputation : Apply Rubin’s method to estimate missing NMR or MS peaks using Bayesian posterior prediction.
  • Cross-Validation : Compare with analogous compounds (e.g., 7-Methoxycoumarin) to infer spectral patterns .

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